1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea
Description
Properties
CAS No. |
1172951-70-0 |
|---|---|
Molecular Formula |
C18H18N6O4 |
Molecular Weight |
382.38 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea |
InChI |
InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26) |
InChI Key |
OZZFWKWUPFOQDD-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, linked to a urea group and a substituted pyrazole derivative. Such structural characteristics often contribute to the compound's pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. Notably, research on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed significant anticancer activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | MCF7 | 4.52 |
The above data indicates that the compound exhibits lower IC50 values compared to doxorubicin in certain cell lines, suggesting a promising anticancer profile with reduced cytotoxicity toward normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects of this class of compounds include:
Inhibition of EGFR: The compound may inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Induction of Apoptosis: Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways. This involves modulation of proteins such as Bax and Bcl-2 .
Cell Cycle Arrest: Analysis indicates that treatment with these compounds leads to cell cycle arrest at specific phases, contributing to their antiproliferative effects .
Case Studies and Research Findings
One notable study investigated the synthesis and biological evaluation of thiourea derivatives related to benzo[d][1,3]dioxole. The results indicated that these derivatives not only inhibited cancer cell proliferation but also exhibited antioxidant properties and inhibited metabolic enzymes relevant in cancer progression .
Another study focused on the neurokinin receptor antagonistic properties of related dihydropyrimidinone compounds, which could also suggest potential applications beyond oncology .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Key Observations :
- The 3-methyl-pyrazole substituent may reduce steric hindrance compared to bulkier groups (e.g., tert-butyl in ), enhancing binding to compact enzyme active sites.
Physicochemical and Pharmacokinetic Properties
Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
